molecular formula C9H11N3 B14859354 2-(2-Aminoethyl)-6-methylisonicotinonitrile

2-(2-Aminoethyl)-6-methylisonicotinonitrile

Cat. No.: B14859354
M. Wt: 161.20 g/mol
InChI Key: QKYYKFTXTFJSKW-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-methylisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an aminoethyl group and a methyl group attached to the isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-methylisonicotinonitrile typically involves the reaction of 6-methylisonicotinonitrile with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-methylisonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Aminoethyl)-6-methylisonicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-6-methylisonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(2-Aminoethyl)-6-methylisonicotinonitrile can be compared with other similar compounds, such as:

    2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activities.

    2-Aminothiazole-based compounds: Known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2-aminoethyl)-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-7-4-8(6-11)5-9(12-7)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

QKYYKFTXTFJSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCN)C#N

Origin of Product

United States

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